molecular formula C7H12O3 B6205565 4,4-dimethyloxolane-3-carboxylic acid CAS No. 1516557-87-1

4,4-dimethyloxolane-3-carboxylic acid

Cat. No. B6205565
CAS RN: 1516557-87-1
M. Wt: 144.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyloxolane-3-carboxylic acid is an organic compound with a molecular weight of 144.17 . It is also known by its IUPAC name, 4,4-dimethyltetrahydrofuran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4,4-dimethyloxolane-3-carboxylic acid is 1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethyloxolane-3-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butene", "methylmagnesium bromide", "diethyl carbonate", "sodium hydride", "ethyl chloroformate", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methylmagnesium bromide to form 2-methyl-2-butanol.", "Step 2: Diethyl carbonate is added to the reaction mixture and heated to form 2-methyl-2-butyl ethyl carbonate.", "Step 3: Sodium hydride is added to the reaction mixture to deprotonate the ethyl carbonate group, forming the corresponding carbanion.", "Step 4: Ethyl chloroformate is added to the reaction mixture to form the corresponding mixed anhydride.", "Step 5: The mixed anhydride is reacted with sodium borohydride to form the corresponding alcohol.", "Step 6: Acetic acid is added to the reaction mixture to protonate the alcohol and form the corresponding acetate ester.", "Step 7: Sulfuric acid is added to the reaction mixture to catalyze the hydrolysis of the acetate ester, forming the corresponding carboxylic acid.", "Step 8: The carboxylic acid is purified by extraction with sodium hydroxide, followed by washing with water and drying over sodium sulfate.", "Step 9: The purified carboxylic acid is oxidized with hydrogen peroxide in the presence of sodium bicarbonate to form the corresponding lactone.", "Step 10: The lactone is hydrolyzed with sodium hydroxide to form 4,4-dimethyloxolane-3-carboxylic acid.", "Step 11: The final product is purified by recrystallization from water and drying over sodium chloride." ] }

CAS RN

1516557-87-1

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.